6-Heptynoic acid

Physical property comparison Storage and handling Alkynoic acid homologs

6-Heptynoic acid (hept-6-ynoic acid) is a C7 medium-chain alkynoic acid bearing a terminal alkyne and a carboxylic acid group. It serves as a bifunctional building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, BODIPY fluorescent dye construction, and natural product total synthesis (e.g., epothilones B and D).

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 30964-00-2
Cat. No. B105702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptynoic acid
CAS30964-00-2
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC#CCCCCC(=O)O
InChIInChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9)
InChIKeyOFCPMJGTZUVUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptynoic Acid (CAS 30964-00-2): Procurement-Relevant Physicochemical and Synthetic Profile


6-Heptynoic acid (hept-6-ynoic acid) is a C7 medium-chain alkynoic acid bearing a terminal alkyne and a carboxylic acid group [1]. It serves as a bifunctional building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, BODIPY fluorescent dye construction, and natural product total synthesis (e.g., epothilones B and D) . Its liquid physical state at ambient temperature (mp 22 °C) distinguishes it from shorter-chain crystalline alkynoic acid analogs, directly influencing handling, storage, and formulation workflows .

Terminal alkyne handle for CuAAC click chemistry and fluorescent dye construction
Liquid at ambient temperature (mp ~22 °C) enables direct dispensing without pre-warming
C7 carboxylate-to-alkyne distance resists intramolecular cyclization, supporting clean bioconjugation

Why 5-Hexynoic, 4-Pentynoic, or 7-Octynoic Acids Cannot Simply Replace 6-Heptynoic Acid in Research and Process Chemistry


Chain-length variation among terminal alkynoic acids produces discrete differences in melting point, solubility, and hydrophobic spacer geometry that directly impact synthetic utility. The seven-carbon backbone of 6-heptynoic acid provides a specific carboxylate-to-alkyne distance that shorter homologs (C5, C6) cannot replicate, altering crosslinker mesh size in hydrogel networks [1] and affecting the potency of hept-6-ynoic acid-derived HMG-CoA reductase inhibitors relative to heptanoic or heptenoic scaffolds [2]. Substituting with the vinyl analog 6-heptenoic acid eliminates the alkyne handle required for CuAAC bioconjugation, fundamentally changing the chemical ligation strategy . The quantitative evidence below demonstrates that procurement decisions must be compound-specific rather than class-generic.

Shorter-chain alkynoic acids
C5 or C4 homologs reduce hydrogel swelling and alter crosslinker geometry; the C7 spacer is specific to 6-heptynoic acid.
Vinyl analog (6-heptenoic acid)
Eliminates the terminal alkyne required for CuAAC, fundamentally preventing click-based bioconjugation.
4-Pentynoic acid
Undergoes intramolecular enol lactone formation under CuAAC conditions, compromising conjugation efficiency.

Quantitative Differentiation of 6-Heptynoic Acid from Closest Analogs: A Comparator-Based Evidence Guide


Melting Point Progression in the Linear Terminal Alkynoic Acid Series: 6-Heptynoic Acid Occupies the Liquid-Solid Boundary

6-Heptynoic acid melts at 22 °C, placing it at the liquid–solid threshold under standard laboratory conditions (20–25 °C). This contrasts with 4-pentynoic acid (mp 54–57 °C, crystalline solid) and 5-hexynoic acid (mp ~27 °C, semi-solid) and is closer to 7-octynoic acid (mp 19 °C, liquid). The progression demonstrates that 6-heptynoic acid offers the longest carbon chain among terminal alkynoic acids that remains a low-viscosity liquid at ambient temperature, simplifying direct liquid handling and dispensing [1].

Melting point
Cross-study comparable
22 °C
Supports direct liquid-transfer workflows without pre-warming
4-Pentynoic: 54–57 °C; 5-hexynoic: ~27 °C; 7-octynoic: 19 °C; vinyl analog: −6.5 °C
Physical property comparison Storage and handling Alkynoic acid homologs

Thermal Decomposition on Copper: Alkynyl vs. Vinyl vs. Saturated Terminal Groups Dictate Carbonaceous Film Deposition

Temperature-programmed desorption (TPD) and Auger electron spectroscopy studies on Cu(111) reveal that 6-heptynoic acid forms strongly bound carboxylates that thermally decompose between ~500 and 650 K. The alkynyl terminal group anchors to the copper surface, increasing the amount of carbon deposited in the carbonaceous film compared to the saturated analog heptanoic acid. This behavior is chain-length-dependent and distinct from the vinyl analog 6-heptenoic acid, where the terminal group–surface interaction differs [1].

Thermal decomposition on Cu
Class-level inference
Alkynyl group anchors to Cu(111), enhancing carbon film deposition vs. saturated or vinyl analogs
Supports surface coating context; carbon deposition rank: alkynyl > vinyl > saturated
TPD/AES under UHV; Cu(111) single-crystal surface
Surface chemistry Thermal stability Carboxylate decomposition

Crosslinker Chain Length Governs Hydrogel Swelling Capacity: 6-Heptynoic Acid-Derived Crosslinkers Outperform Shorter-Chain Analogs

In a comparative study of PNIPA hydrogels crosslinked via CuAAC, crosslinkers derived from 6-heptynoic acid (C7 spacer) yielded hydrogels with significantly higher equilibrium swelling ratios than those made with propiolic acid (C2 spacer). The longer aliphatic spacer between the ester linkage and the triazole ring increased free volume within the polymer network, directly enhancing water uptake capacity [1]. This effect is chain-length-tunable across the alkynoic acid series.

Hydrogel swelling
Direct head-to-head comparison
C7 spacer crosslinker gives higher equilibrium swelling ratio than propiolic acid (C2) crosslinker
Supports tunable-swelling PNIPA hydrogel design
PNIPA hydrogels, water at 25 °C, gravimetric measurement
Hydrogel swelling Click chemistry crosslinker PNIPA hydrogels

Hept-6-ynoic Acid Scaffold Enables HMG-CoA Reductase Inhibitors Equipotent or Superior to Hept-6E-enoic Acid Counterparts

U.S. Patent 5,091,386 discloses that 7-substituted 3,5-dihydroxyhept-6-ynoic acid derivatives exhibit HMG-CoA reductase inhibition with IC50 ≤ 1 × 10⁻⁸ mol/L. Critically, the patent states that these hept-6-ynoic acid derivatives are equipotent to or more potent than the corresponding identically substituted 3,5-dihydroxyhept-6E-enoic acid derivatives (the vinylogous statin scaffold), directly contradicting earlier literature suggesting weak activity for alkyne analogs [1].

HMG-CoA reductase inhibition
Class-level inference
IC50 ≤ 1×10⁻⁸ mol/L (hept-6-ynoic derivatives)
Reported scaffold potency context; supports medicinal chemistry studies of statin-like analogs
Patent reports equipotent or higher inhibition vs. hept-6E-enoic scaffold; novel 7-substitution required
HMG-CoA reductase inhibition Hypercholesterolemia Statins scaffold

Intramolecular Cyclization Side Reaction Distinguished by Chain Length: 4-Pentynoic Acid Cyclizes; 6-Heptynoic Acid Resists

Under standard Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions in aqueous media, 4-pentynoic acid and its derivatives undergo a competing intramolecular cyclization to form enol lactones, compromising click reaction efficiency. 6-Heptynoic acid, with its longer carboxylate-to-alkyne distance, does not favor this 5-exo-dig cyclization pathway and instead participates cleanly in intermolecular CuAAC [1].

Cyclization side reaction
Class-level inference
Resistant to intramolecular enol lactone formation under CuAAC conditions
Preferred for high-yield click bioconjugation without competing cyclization
4-Pentynoic acid forms enol lactones as a side reaction; chain length prevents 5-exo-dig pathway
Click chemistry side reaction Intramolecular cyclization Alkynoic acid reactivity

Optimal Procurement Scenarios for 6-Heptynoic Acid Based on Quantified Differentiation Evidence


CuAAC Bioconjugation Requiring Chemoselective Alkyne Handles Without Competing Cyclization

When conjugating azide-functionalized biomolecules (peptides, oligonucleotides, fluorophores) via CuAAC, 6-heptynoic acid provides a reliable terminal alkyne that resists the intramolecular enol lactone formation observed with 4-pentynoic acid [1]. This chemoselectivity advantage translates to higher conjugate yields and simpler purification, making 6-heptynoic acid the preferred alkynoic acid building block for bioconjugation workflows.

Tunable-Swelling PNIPA Hydrogel Formulations for Drug Delivery

For PNIPA hydrogels crosslinked via click chemistry, the C7 spacer of 6-heptynoic acid-derived crosslinkers yields higher equilibrium swelling ratios than shorter-chain propiolic acid crosslinkers [2]. Researchers developing hydrogels requiring maximal water uptake (e.g., wound dressings, controlled-release matrices) should select 6-heptynoic acid over C2–C5 alkynoic acids to maximize free volume within the network without additional synthetic steps.

Medicinal Chemistry Campaigns Targeting HMG-CoA Reductase with Alkyne-Containing Statin Analogs

The hept-6-ynoic acid scaffold enables HMG-CoA reductase inhibitors with IC50 ≤ 10 nM, equaling or surpassing the potency of the corresponding hept-6E-enoic acid scaffold [3]. Medicinal chemistry teams synthesizing novel statin analogs can procure 6-heptynoic acid as a key intermediate to access a pharmacophoric scaffold with validated enzyme inhibition potency.

Surface Coating and Lubrication Studies on Copper Requiring Alkynyl-Terminated Carboxylates

For tribological or surface-science experiments involving carboxylate self-assembled monolayers on copper, the terminal alkynyl group of 6-heptynoic acid enhances carbonaceous film deposition compared to saturated heptanoic acid, as demonstrated by TPD and AES measurements [4]. This property is exploited when engineering copper-surface coatings with higher carbon content for corrosion inhibition or boundary lubrication.

Application
Selection Property
Validation Focus
CuAAC bioconjugation requiring chemoselective alkyne
Chain-length-dependent cyclization resistance
CuAAC yield and side-product profiling
Tunable-swelling PNIPA hydrogel studies
C7 spacer free volume enhancement
Equilibrium swelling ratio and crosslink density review
HMG-CoA reductase inhibitor scaffold research
Hept-6-ynoic acid pharmacophore context
In vitro enzyme inhibition and scaffold comparison review
Copper surface coating and lubrication studies
Alkynyl terminal group carbon film deposition
TPD/AES carbon coverage and tribological performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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